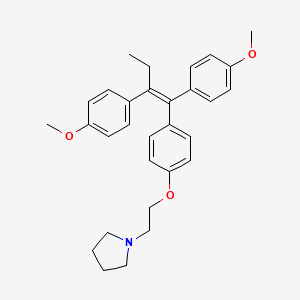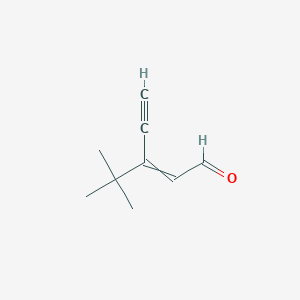
3-tert-Butylpent-2-en-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butylpent-2-en-4-ynal is an organic compound with the molecular formula C9H12O. It is characterized by the presence of a tert-butyl group attached to a pent-2-en-4-ynal backbone. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylpent-2-en-4-ynal typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of a suitable precursor with a strong base such as sodium amide (NaNH2) in liquid ammonia.
Addition of the Aldehyde Group: The next step involves the addition of the aldehyde group. This can be done using a formylation reaction, where a formyl group is introduced into the molecule using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Alkene: The final step involves the formation of the alkene group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylpent-2-en-4-ynal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The alkyne group can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) to form azides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-tert-Butylpent-2-en-4-ynoic acid.
Reduction: 3-tert-Butylpent-2-en-4-ene or 3-tert-Butylpentane.
Substitution: 3-tert-Butylpent-2-en-4-ynyl azide.
Scientific Research Applications
3-tert-Butylpent-2-en-4-ynal has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylpent-2-en-4-ynal involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Alkyne Group: Can undergo cycloaddition reactions, forming new carbon-carbon bonds.
Alkene Group: Can participate in electrophilic addition reactions, leading to the formation of various adducts.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylpent-2-en-4-yn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-tert-Butylpent-2-en-4-yn-1-amine: Similar structure but with an amine group instead of an aldehyde.
3-tert-Butylpent-2-en-4-yn-1-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-tert-Butylpent-2-en-4-ynal is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its alcohol, amine, and thiol analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
38764-85-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-tert-butylpent-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-5-8(6-7-10)9(2,3)4/h1,6-7H,2-4H3 |
InChI Key |
WVFVOUCCZNGQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
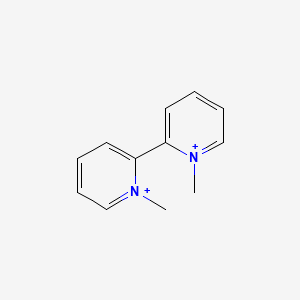
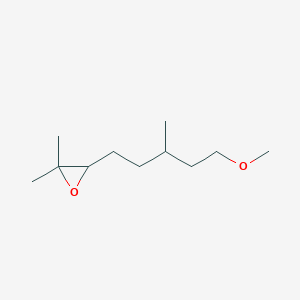
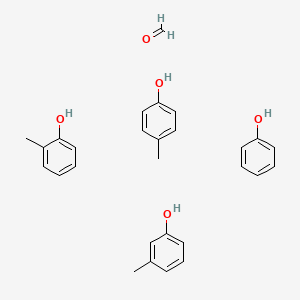

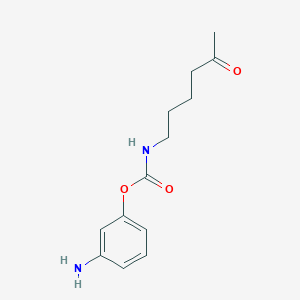

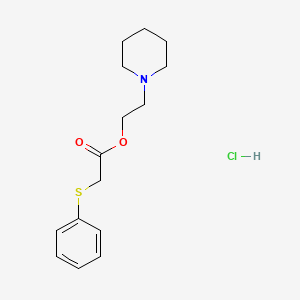
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
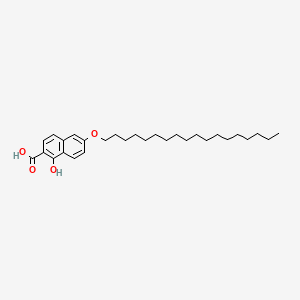
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
